Metacavir

Mitochondrial toxicity Nucleoside analog HBV therapy

Metacavir (PNA) is an investigational oral nucleoside reverse transcriptase inhibitor and a synthetic deoxyguanosine analog, identified as the 6-O-methyl derivative of 2′,3′-dideoxyguanosine (ddG), with reported anti-hepatitis B virus (HBV) activity. The compound is under clinical evaluation in a Phase 2 dose-ranging trial (NCT02965859) using enteric-coated capsules in patients with chronic hepatitis B.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 120503-45-9
Cat. No. B1676319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetacavir
CAS120503-45-9
Synonyms2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine
metacavi
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N
InChIInChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1
InChIKeyFJAOCNGVPLTSLD-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metacavir (CAS 120503-45-9) Procurement Guide for HBV Nucleoside Analog Research and Development


Metacavir (PNA) is an investigational oral nucleoside reverse transcriptase inhibitor and a synthetic deoxyguanosine analog, identified as the 6-O-methyl derivative of 2′,3′-dideoxyguanosine (ddG), with reported anti-hepatitis B virus (HBV) activity . The compound is under clinical evaluation in a Phase 2 dose-ranging trial (NCT02965859) using enteric-coated capsules in patients with chronic hepatitis B [1].

Why Metacavir Cannot Be Simply Replaced with Lamivudine, Entecavir, or Tenofovir in HBV Research Protocols


In-class substitution among anti-HBV nucleoside/tide analogs introduces multiple confounding variables that can compromise experimental reproducibility and data interpretation. These agents diverge significantly in their mitochondrial toxicity profiles, resistance mutation cross-reactivity, and phosphorylation requirements for activation. Metacavir (PNA) demonstrates a lower mitochondrial toxicity signature in vitro compared to legacy nucleoside analogs such as zidovudine and dideoxycytosine, a characteristic that is not uniformly shared across the class [1]. Furthermore, its activation pathway as a 2′,3′-dideoxyguanosine prodrug differs from that of adenosine-based analogs (e.g., adefovir, tenofovir) and L-nucleosides (e.g., lamivudine, telbivudine), potentially influencing its activity against specific HBV polymerase mutants [2]. Substituting Metacavir with a more readily available analog would therefore invalidate any research question predicated on its specific toxicological profile or prodrug metabolism.

Quantitative Differentiation of Metacavir: Head-to-Head Evidence for Research Selection


In Vitro Mitochondrial Toxicity: Metacavir Shows No Deleterious Effects at 50 μM vs. Significant Impairment with dideoxycytosine and zidovudine

In a 15-day HepG2 hepatoma cell culture assay, Metacavir (PNA) at concentrations up to 50 μM produced no deleterious effects on cell proliferation, lactate secretion, mitochondrial DNA (mtDNA) content, or respiratory-chain complex I–IV enzyme activities. In direct contrast, dideoxycytosine at 10 μM and zidovudine at 50 μM induced significant impairment across all measured mitochondrial parameters under identical conditions [1]. This in vitro model is widely used to predict the predisposition of nucleoside analogs to cause clinical mitochondrial toxicities.

Mitochondrial toxicity Nucleoside analog HBV therapy

In Vivo Mitochondrial Toxicity: Metacavir Induces Lower Respiratory-Chain Complex Suppression than Zidovudine in Non-Human Primates

In a 3-month intravenous study in rhesus monkeys, Metacavir at 120 mg/kg decreased respiratory-chain complex I and II activities and mtDNA content in a dose-dependent manner, but the extent of decrease was lower than that observed in the zidovudine (AZT) 50 mg/kg group. Metacavir at 40 mg/kg produced only mild mitochondrial changes with no functional impairment, and all observed injuries were reversible after a 4-week drug withdrawal period [1].

In vivo toxicology Mitochondrial toxicity Non-human primate model

In Vivo Rodent Mitochondrial Safety: Metacavir Does Not Alter mtDNA Content or Respiratory-Chain Enzyme Activity vs. Zidovudine-Induced Delayed Toxicity Syndrome

In a 90-day oral dosing study in Himalayan marmots (a non-rodent mammalian model relevant to HBV research), Metacavir (PNA) at 50 or 100 mg/kg/day did not alter mitochondrial enzyme activity or mtDNA content in skeletal muscle, liver, or kidney tissues compared to water-treated controls. In contrast, zidovudine (AZT) at 100 mg/kg/day induced a delayed toxicity syndrome characterized by lactic acidosis, severe hepatic steatosis, obvious mitochondrial damage, and significant decreases in respiratory-chain complex enzyme activity and mtDNA content [1].

Mitochondrial toxicity In vivo model HBV animal model

Clinical-Stage Investigational Agent with Phase 2 Dose-Ranging Data vs. Adefovir Dipivoxil Comparator

Metacavir is currently in Phase 2 clinical development (NCT02965859), a randomized, double-blind, double-dummy, multicenter study evaluating three dose levels of Metacavir enteric-coated capsules (80 mg, 160 mg, 320 mg) against an active comparator arm of adefovir dipivoxil 10 mg and a placebo control, with 180 total subjects [1]. This head-to-head trial design provides direct comparative efficacy and safety data against an approved nucleotide analog, distinguishing Metacavir from earlier-stage, non-clinically validated research compounds.

Clinical development Phase 2 trial HBV therapy

Metacavir Application Scenarios: Where This Nucleoside Analog Delivers Differentiated Research Value


In Vitro HBV Replication Studies Requiring Minimal Mitochondrial Interference

In long-term HBV infection models where mitochondrial toxicity is a known confounding variable for nucleoside analogs, Metacavir enables cleaner readouts of antiviral efficacy. Its demonstrated lack of effect on mtDNA, lactate secretion, and respiratory-chain complexes at ≤50 μM in HepG2 cells [1] makes it a superior tool compound compared to zidovudine or dideoxycytosine, which induce significant mitochondrial impairment at similar or lower concentrations. This is particularly valuable for transcriptomic or metabolomic studies where mitochondrial stress signatures would otherwise obscure HBV-specific pathway analysis.

In Vivo Chronic HBV Efficacy Models with Extended Dosing Protocols

For animal models requiring months-long daily oral administration to assess sustained virologic suppression, Metacavir's favorable mitochondrial safety profile in Himalayan marmots (90-day study) and rhesus monkeys (3-month study with reversibility) [2] reduces the risk of attrition due to cumulative toxicity. Unlike zidovudine, which induced delayed toxicity syndrome with lactic acidosis and severe steatosis at 100 mg/kg, Metacavir at equivalent doses produced no significant mitochondrial parameter alterations, enabling researchers to maintain dosing for the full duration required to observe resistance emergence or viral clearance kinetics.

Translational Research Bridging Preclinical HBV Data to Clinical Trial Design

For research groups preparing IND applications or designing clinical proof-of-concept studies for novel HBV combination therapies, Metacavir offers the advantage of existing Phase 2 human safety and dose-ranging data with an active comparator (adefovir dipivoxil) [3]. This clinical benchmark can inform PK/PD modeling and reduce uncertainty when extrapolating from preclinical efficacy to expected human exposure. The enteric-coated capsule formulation also provides a validated oral delivery platform that can be referenced in CMC and formulation development strategies.

Prodrug Activation Mechanism and Mitochondrial Polymerase-Gamma Selectivity Studies

As a prodrug of 2′,3′-dideoxyguanosine (ddG) with demonstrated low mitochondrial toxicity in both HepG2 cells and mammalian models [4], Metacavir serves as a valuable comparator compound in structure-activity relationship (SAR) studies aimed at dissecting the structural determinants of mitochondrial DNA polymerase-gamma inhibition among nucleoside analogs. Researchers seeking to engineer next-generation HBV polymerase inhibitors with improved therapeutic indices can use Metacavir as a benchmark of favorable mitochondrial selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metacavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.